Corynan

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H26N2 |

|---|---|

Molecular Weight |

282.4 g/mol |

IUPAC Name |

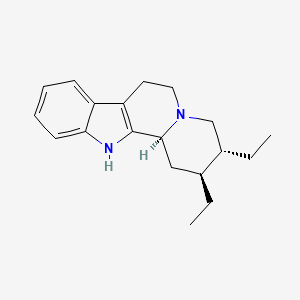

(2S,3R,12bS)-2,3-diethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine |

InChI |

InChI=1S/C19H26N2/c1-3-13-11-18-19-16(9-10-21(18)12-14(13)4-2)15-7-5-6-8-17(15)20-19/h5-8,13-14,18,20H,3-4,9-12H2,1-2H3/t13-,14-,18-/m0/s1 |

InChI Key |

YRMJWKVAHZDIHE-DEYYWGMASA-N |

SMILES |

CCC1CC2C3=C(CCN2CC1CC)C4=CC=CC=C4N3 |

Isomeric SMILES |

CC[C@H]1C[C@H]2C3=C(CCN2C[C@@H]1CC)C4=CC=CC=C4N3 |

Canonical SMILES |

CCC1CC2C3=C(CCN2CC1CC)C4=CC=CC=C4N3 |

Origin of Product |

United States |

Overview of Corynan Type Alkaloids in Natural Products Chemistry

Historical Perspectives on Indole (B1671886) Alkaloid Research and Discovery

The investigation into indole alkaloids has a long history, with the recognition of the biological effects of some members dating back ages. For instance, ancient civilizations utilized plants containing indole alkaloids for various purposes, including medicinal and spiritual practices. wikipedia.orgarabjchem.org The isolation of the first alkaloid, morphine, in the early 19th century marked a pivotal moment, paving the way for the purification and study of many other pharmacologically important alkaloids, including those with an indole nucleus like strychnine, isolated in 1818. wikipedia.orgresearchgate.net Early research focused on the isolation, purification, and characterization of these compounds from plants known for their biological properties. As analytical techniques advanced, so did the ability to determine the complex structures of indole alkaloids, a major preoccupation for chemists in the first half of the 20th century.

Classification and Structural Diversity within Monoterpene Indole Alkaloids

Monoterpene indole alkaloids are characterized by the presence of an indole structural moiety and a monoterpene unit, typically derived from secologanin (B1681713). wikipedia.orgnih.gov This hybrid biosynthetic origin contributes significantly to their impressive structural diversity. nih.govrsc.org MIAs are broadly classified based on their biosynthetic pathways and the arrangement of the monoterpene part of their carbon skeletons. The three main types are the Corynanthe, Iboga, and Aspidosperma classes. wikipedia.orgnih.govresearchgate.net

Defining the Corynan Skeletal Framework

The this compound skeletal framework is a fundamental structural motif within the Corynanthe-type MIAs. It is a tetracyclic system incorporating the indole nucleus fused to a quinolizidine (B1214090) ring system. The core structure of this compound is defined as (2S,3R,12bS)-2,3-diethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine. scitoys.com This framework, also referred to as the indolo[2,3-a]quinolizidine skeleton, is the base for numerous alkaloids within this class. researchgate.netub.edu The biogenetic numbering system is commonly used to denote positions on this framework, reflecting its origin from tryptophan and secologanin. scribd.com

Interrelationships with Related Alkaloid Subclasses (e.g., Yohimbine (B192690), Oxindole (B195798) Corynanthe, Sarpagine)

The this compound-type alkaloids exhibit close structural and biosynthetic relationships with several other MIA subclasses. These relationships arise from variations in cyclization patterns, oxidation states, and rearrangements of the common strictosidine (B192452) precursor. nih.govresearchgate.net

Yohimbine: Yohimbine alkaloids, such as yohimbine itself and rauwolscine (B89727) (isoyohimbine), are stereoisomers or derivatives of the this compound framework, often differing in the stereochemistry at specific carbons. nih.govwikipedia.orgresearchgate.net Yohimbine (PubChem CID 8969) is an indole alkaloid found in Pausinystalia johimbe and Aspidosperma quebracho-blanco. wikipedia.orgguidetopharmacology.orgontosight.ai

Oxindole Corynanthe: This subclass includes alkaloids where the indole nucleus of the this compound framework has been oxidized to an oxindole moiety. These compounds are often found alongside their corresponding indole precursors and can sometimes be formed through oxidation during isolation or storage. nih.govsci-hub.se

Sarpagine (B1680780): Sarpagine alkaloids, like sarpagine (PubChem CID 12314884, 44592554), represent another group biosynthetically related to the this compound framework. researchgate.netuni.lunih.govh-its.org They are characterized by a specific cyclization pattern involving the indolic nitrogen and a carbon from the monoterpene unit. scribd.com

These subclasses, while distinct in their final structures, share a common biosynthetic origin from strictosidine, highlighting the intricate enzymatic transformations that lead to the diverse array of MIAs. nih.govresearchgate.net

Natural Occurrence and Botanical Distribution of this compound-Producing Species

This compound-type alkaloids are predominantly found in specific plant families, particularly those within the order Gentianales. The most notable families include Apocynaceae, Rubiaceae, and Loganiaceae. wikipedia.orgresearchgate.net

Apocynaceae: This family is a rich source of MIAs, including this compound-types. Genera such as Alstonia, Aspidosperma, Rauvolfia, and Catharanthus are known to produce a wide variety of these alkaloids. wikipedia.orgnih.govresearchgate.netacs.org

Rubiaceae: The Rubiaceae family also contributes significantly to the diversity of this compound-type alkaloids, with genera like Corynanthe and Mitragyna being well-known examples. wikipedia.orgchula.ac.thresearchgate.net Mitragyna speciosa, commonly known as kratom, is particularly noted for its abundance of this compound-type alkaloids, including mitragynine (B136389). researchgate.netwikipedia.orgwikipedia.orgcnr.itwho.int

Loganiaceae: Genera within the Loganiaceae family, such as Strychnos, also produce indole alkaloids, some of which are related to the this compound type. wikipedia.org

Phyto-Geographical Significance

The distribution of this compound-producing species has phyto-geographical significance. These plants are primarily found in tropical and subtropical regions across the globe, including Southeast Asia, Africa, and South America. ontosight.aicnr.it The specific environmental conditions and evolutionary histories of these regions have likely played a role in the diversification and prevalence of MIA biosynthesis, including the pathways leading to this compound-type alkaloids. sci-hub.secnr.it

Role in Plant Chemical Ecology

Alkaloids, including the this compound type, play important roles in the chemical ecology of the plants that produce them. These nitrogen-containing compounds are often involved in defense mechanisms against herbivores and pathogens due to their toxicity or deterrent properties. arabjchem.orgresearchgate.net They can also act as signaling molecules or have roles in plant growth and development. arabjchem.orginteresjournals.org The presence and specific profiles of this compound-type alkaloids in a plant species can influence its interactions with its environment, including attracting pollinators or deterring predators, contributing to the plant's survival and reproductive success. arabjchem.org

Biosynthetic Pathways and Enzymatic Mechanisms of Corynan Type Alkaloids

Elucidation of Precursor Metabolism

The biosynthesis of Corynan-type alkaloids originates from precursors derived from both the shikimate pathway, providing the indole (B1671886) moiety, and the mevalonic acid (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, contributing the monoterpene portion.

Role of Universal Monoterpene Indole Alkaloid Precursors (e.g., Strictosidine)

Strictosidine (B192452) is a pivotal intermediate in the biosynthesis of a vast array of monoterpene indole alkaloids, including those of the this compound type. wikipedia.orgoup.com It is formed through a Pictet-Spengler condensation reaction between tryptamine (B22526) and secologanin (B1681713). wikipedia.orggoogle.com This crucial step is catalyzed by the enzyme strictosidine synthase (STR). wikipedia.orggoogle.comwikipedia.orgnih.gov Strictosidine serves as a central branch point, with downstream enzymatic transformations leading to the diverse structures observed in MIAs. wikipedia.orggoogle.com The formation of strictosidine is considered the first committed step in the biosynthesis of the great majority of indole alkaloid pathways. wikipedia.org

Involvement of Primary Metabolites (e.g., Mevalonic Acid Pathway Components)

The monoterpene portion of this compound-type alkaloids originates from the isoprenoid pathway, specifically through the mevalonic acid (MVA) pathway or the methylerythritol phosphate (MEP) pathway. pharmacy180.combspublications.netuobabylon.edu.iq These pathways produce the activated five-carbon units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). pharmacy180.combspublications.net These C5 units are then condensed to form geranyl pyrophosphate (GPP), a C10 precursor which is subsequently converted to secologanin. oup.compharmacy180.combspublications.net The MVA pathway operates in the cytosol, while the MEP pathway is localized in plastids. uobabylon.edu.iq Cross-talk between these two pathways can occur. uobabylon.edu.iq

Here is a simplified overview of the precursor origins:

| Pathway | Primary Metabolites Involved | Key Intermediate(s) | Contribution to Alkaloid |

| Shikimate Pathway | Erythrose 4-phosphate, Phosphoenolpyruvate | Tryptophan, Tryptamine | Indole Moiety |

| Mevalonic Acid Pathway | Acetyl-CoA | IPP, DMAPP, GPP, Secologanin | Monoterpene Moiety |

| Methylerythritol Phosphate Pathway | Intermediates of glycolysis/photosynthesis | IPP, DMAPP, GPP, Secologanin | Monoterpene Moiety |

Key Enzymatic Transformations in this compound Scaffold Assembly

Following the formation of strictosidine, a series of enzymatic reactions are required to cleave the glucose moiety and rearrange the molecule to form the core this compound scaffold.

Stereoselective Formation of Core Structures

The biosynthesis of this compound-type alkaloids involves stereoselective enzymatic transformations that dictate the specific configuration of chiral centers within the molecule. The enzyme strictosidine synthase itself catalyzes the stereoselective formation of 3-alpha(S)-strictosidine. wikipedia.orgnih.gov Downstream enzymes further modify the strictosidine aglycone through reactions such as reductions, oxidations, and cyclizations, leading to the characteristic this compound skeleton with defined stereochemistry. While specific details on the stereoselective formation of the this compound core from strictosidine aglycone were not extensively detailed in the search results, the involvement of enzymes like medium-chain alcohol dehydrogenase and esterase in converting strictosidine aglycone to intermediates like dihydrocorynantheal highlights the enzymatic control over the structural outcome. acs.orgresearchgate.net Stereochemical control is a hallmark of enzymatic catalysis in alkaloid biosynthesis. lkouniv.ac.inchemrxiv.org

Characterization of Pathway-Specific Enzymes

Several enzymes are involved in the steps following strictosidine formation that lead to the this compound scaffold. Strictosidine β-D-glucosidase (SGD) is a key enzyme that hydrolyzes strictosidine, releasing the glucose molecule and the reactive strictosidine aglycone. google.com This aglycone is a crucial intermediate that undergoes further enzymatic modifications. Enzymes such as medium-chain alcohol dehydrogenase (like CpDCS) and esterase (CpDCE) have been implicated in the conversion of strictosidine aglycone to intermediates such as dihydrocorynantheal in related alkaloid pathways. acs.orgresearchgate.net These enzymes catalyze reduction and esterase-triggered decarboxylation reactions. acs.orgresearchgate.net Other enzyme classes, including oxidoreductases, methyltransferases, and enzymes involved in cyclization and rearrangement reactions, are also likely to play roles in shaping the final this compound structure. frontiersin.orgnih.govnih.gov

Key enzymes and their proposed roles in the early steps of MIA biosynthesis:

| Enzyme Name | Catalyzed Reaction | Substrate(s) | Product(s) |

| Strictosidine Synthase (STR) | Pictet-Spengler condensation | Tryptamine, Secologanin | Strictosidine |

| Strictosidine β-D-glucosidase (SGD) | Hydrolysis of glucose moiety | Strictosidine | Strictosidine aglycone, Glucose |

| Medium-chain alcohol dehydrogenase (e.g., CpDCS) | Reduction of strictosidine aglycone or derivatives | Strictosidine aglycone | Dihydrocorynantheal or related intermediates |

| Esterase (e.g., CpDCE) | Esterase-triggered decarboxylation | Strictosidine aglycone | Dihydrocorynantheal or related intermediates |

Note: The specific roles and characterization of all enzymes directly involved in the formation of the this compound scaffold from strictosidine aglycone require further detailed research, though enzymes involved in related MIA pathways provide strong indications.

Genetic and Molecular Basis of Biosynthesis

The biosynthesis of this compound-type alkaloids is controlled by the expression of genes encoding the various enzymes involved in the pathway. These genes are subject to complex regulatory mechanisms at the transcriptional level. nih.gov Recent advances in molecular biology, including transcriptomics and genomics, have facilitated the identification and characterization of these biosynthetic genes. nih.govfrontiersin.org

Furthermore, in some plant species, genes involved in alkaloid biosynthesis can be physically clustered in the genome, which can have implications for their coordinated regulation and the evolution of these pathways. whiterose.ac.uk The investigation of the genetic and molecular basis of this compound-type alkaloid biosynthesis is ongoing, with efforts focused on identifying all relevant genes and understanding their regulatory networks to enable potential metabolic engineering strategies. nih.govfrontiersin.orgmpg.deresearchgate.netnih.gov

Identification of Carotenogenic Gene Clusters

While this compound-type alkaloids are monoterpene indole alkaloids and not carotenoids, the methods used to identify gene clusters involved in the biosynthesis of natural products, including carotenoids, are broadly applicable to the study of alkaloid biosynthesis. Carotenogenic gene clusters, responsible for the synthesis of carotenoids, have been identified in various organisms, including bacteria and plants nih.govresearchgate.netnih.govplos.orgcolab.wsnih.gov. These clusters often contain genes encoding enzymes such as phytoene (B131915) synthase (CrtB), phytoene desaturase (CrtI), lycopene (B16060) cyclase (CrtY), and hydroxylases (CrtZ) nih.govnih.govplos.orgnih.gov.

Identification of these gene clusters typically involves techniques such as genome sequencing, bioinformatics analysis (e.g., BLAST homology searches), and functional characterization of candidate genes through methods like gene knockout or heterologous expression nih.govresearchgate.netplos.org. For instance, BLAST homology searches were used to identify carotenoid biosynthesis genes in the genome of Nonlabens spongiae, leading to the identification of a gene cluster containing genes for enzymes like phytoene synthase and lycopene cyclase nih.govresearchgate.net. Similarly, a carotenoid biosynthesis gene cluster was isolated from Brevundimonas sp. strain SD212 using a common crtI sequence as a probe nih.gov. These approaches, focused on identifying clustered genes encoding enzymes in a biosynthetic pathway, are analogous to the methods used to discover gene clusters for indole alkaloid biosynthesis researchgate.netmdpi.comnih.gov.

Gene Expression and Regulation in Producer Organisms

The biosynthesis of this compound-type alkaloids in plants is a tightly regulated process involving the coordinated expression of multiple genes encoding the biosynthetic enzymes. Gene expression can be influenced by various factors, including developmental stage, environmental conditions, and signaling molecules. Studies on indole alkaloid biosynthesis in plants like Catharanthus roseus have revealed differential expression of key genes in different cell types and under varying conditions frontiersin.org. For example, genes involved in the indole alkaloid biosynthesis pathway, tryptophan metabolism, and monoterpenoid biosynthesis showed differential transcriptomic signatures in C. roseus cambial meristematic cells compared to dedifferentiated cells frontiersin.org.

Engineered Biosynthesis and Heterologous Production Systems

Due to the often low abundance of this compound-type alkaloids in their native plant sources and the complexity of their chemical synthesis, engineered biosynthesis in heterologous host organisms has emerged as a promising alternative for sustainable production biorxiv.orgnih.govnih.govnih.gov. This involves reconstituting the plant biosynthetic pathways in amenable microorganisms.

Reconstitution of Pathways in Model Organisms (e.g., Saccharomyces cerevisiae)

Saccharomyces cerevisiae (baker's yeast) is a widely used model organism for the heterologous production of plant natural products, including monoterpene indole alkaloids biorxiv.orgnih.govnih.govnih.govmpg.de. Its genetic tractability, well-characterized biology, and ability to perform complex post-translational modifications make it suitable for reconstituting multi-step plant biosynthetic pathways nih.govmpg.de.

Reconstitution of the this compound-type alkaloid pathway in S. cerevisiae typically involves introducing genes encoding the necessary plant enzymes, starting from the precursors tryptophan and secologanin biorxiv.orgnih.gov. Successful de novo production of strictosidine, the universal MIA precursor, has been achieved in engineered yeast strains biorxiv.orgnih.govnih.govmpg.deresearchgate.net. Further introduction of downstream enzymes has enabled the biosynthesis of more complex this compound-type alkaloids, such as corynantheidine (B1225087) nih.govresearchgate.net.

Challenges in reconstituting these pathways in yeast include optimizing the expression of foreign genes, addressing potential bottlenecks in precursor supply (e.g., the monoterpene pathway), and minimizing the consumption of intermediates by native yeast metabolism biorxiv.orgnih.gov.

Strategies for Pathway Optimization and Yield Enhancement

Improving the yield of this compound-type alkaloids in heterologous hosts like S. cerevisiae requires strategic pathway optimization. Several approaches have been employed to enhance productivity:

Gene Optimization and Expression: This includes codon optimization of plant genes for expression in the host organism and the use of appropriate promoters (constitutive or inducible) to control enzyme expression levels nih.govnih.govmpg.de. Integrating multiple copies of key genes into the host genome can also increase expression levels nih.gov.

Enzyme Engineering: Modifying enzymes to improve their activity, specificity, or stability within the heterologous host environment can enhance pathway efficiency nih.gov.

Pathway Balancing: Ensuring a balanced flux through the entire pathway is crucial to prevent intermediate accumulation and bottlenecks. This can involve optimizing the expression levels of different enzymes and coordinating their activities mdpi.compnas.org. Combinatorial optimization of gene combinations has been used to find optimal setups for precursor supply and downstream synthesis mdpi.com.

Host Engineering: Modifying the host organism's metabolism to increase the availability of precursors or reduce the degradation of intermediates can significantly improve yields nih.govfrontiersin.org. Strategies include compartmentalization of pathways within organelles (e.g., the mevalonate (B85504) pathway in mitochondria) and manipulating transcriptional regulators nih.govresearchgate.net.

Fermentation Optimization: Adjusting fermentation conditions, such as media composition, temperature, and aeration, can also impact alkaloid production nih.gov.

These strategies, often used in combination, aim to create a highly efficient microbial cell factory for the sustainable and scalable production of this compound-type alkaloids and their derivatives nih.govnih.govmpg.deresearchgate.netfrontiersin.org.

Compound Names and PubChem CIDs

Advanced Synthetic Strategies for Corynan and Its Analogs

Total Synthesis Approaches to the Indole (B1671886) Quinolizidine (B1214090) Scaffold

Total synthesis efforts aimed at constructing the indole quinolizidine scaffold of Corynan and related alkaloids have explored diverse strategies, often focusing on the efficient assembly of the tetracyclic system. These approaches frequently involve the formation of key carbon-carbon and carbon-nitrogen bonds with control over regioselectivity and stereochemistry.

Enantiospecific Synthesis Methodologies

Enantiospecific synthesis, which involves the transformation of a chiral starting material into a chiral product with the configuration at the stereogenic center being carried through the reaction sequence, is a crucial strategy for accessing enantiomerically pure this compound analogs. semanticscholar.orgnih.gov Methods have been developed utilizing chiral pool reagents, such as (R)-tryptophan, to direct the stereochemical outcome of key cyclization and bond-forming events. researchgate.net Another approach involves the stereoselective cyclocondensation of chiral building blocks, such as (S)- or (R)-tryptophanol, with appropriate precursors to establish the desired stereocenters in the indolo[2,3-a]quinolizidine core. researchgate.netresearchgate.net These methodologies aim to control the absolute stereochemistry of the final product based on the chirality of the starting materials.

Regioselective and Stereocontrolled Construction of Polycyclic Systems

The construction of the polycyclic system of this compound requires precise control over both regioselectivity (where reactions occur on the molecule) and stereocontrol (the spatial arrangement of atoms). Various strategies have been employed to achieve this, including radical annulation cyclization of dienes with aldehydes, which has been shown to provide N-containing polycyclic skeletons with high levels of regio- and stereoselectivity. rsc.org Stereocontrolled synthesis is essential for the correct assembly of the fused rings and the placement of substituents in the desired spatial orientation. mdpi.com Approaches often involve carefully designed reaction sequences that exploit the inherent reactivity and steric/electronic properties of the intermediates to favor the formation of a single regio- and stereoisomer.

Development of Novel Synthetic Methodologies for this compound Derivatives

Beyond traditional total synthesis, researchers have actively developed novel synthetic methodologies to access this compound derivatives more efficiently and with greater control. These efforts often involve the application of modern catalytic techniques and innovative reaction sequences.

Catalyst-Mediated Transformations and Organocatalysis

Catalysis plays a pivotal role in the synthesis of complex molecules like this compound. Transition metal catalysis, such as palladium-catalyzed cross-coupling reactions, and organocatalysis, which utilizes small organic molecules as catalysts, have been successfully applied to various steps in the synthesis of indole alkaloids. princeton.edunih.govrsc.org Organocatalysis, in particular, offers advantages such as reduced toxicity and operational simplicity, making it an attractive method for asymmetric synthesis. mdpi.comlibretexts.org Specific organocatalytic approaches, such as those involving O-trimethylsilyl (TMS)-protected diphenylprolinol-catalyzed Michael additions, have been utilized in the formal synthesis of this compound-type alkaloids like mitragynine (B136389). nih.gov These catalytic methods enable the formation of complex bond arrangements and stereocenters with high efficiency and selectivity.

Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) and cascade processes are powerful strategies for rapidly increasing molecular complexity by forming multiple bonds in a single operation or a sequence of consecutive reactions without isolating intermediates. nih.govorganic-chemistry.orgwikipedia.org20.210.105researchgate.netfrontiersin.org MCRs, involving the reaction of three or more starting materials, are valuable for generating diverse structural scaffolds. nih.govmdpi.com Cascade reactions, also known as domino or tandem reactions, involve a sequence of transformations where the product of one reaction becomes the substrate for the next, leading to the efficient construction of complex polycyclic systems. sioc-journal.cnkaskaden-reaktionen.de These methodologies are increasingly applied in the synthesis of indole quinolizidine alkaloids to streamline synthetic routes and improve atom economy. ub.edu

Retrosynthetic Analysis in this compound-Type Alkaloid Synthesis

Retrosynthetic analysis is a fundamental tool in the design of synthetic routes to complex molecules. fiveable.meegrassbcollege.ac.insinica.edu.twe3s-conferences.org It involves working backward from the target molecule, disconnecting bonds and transforming functional groups in a logical manner to arrive at simpler, readily available starting materials. In the context of this compound-type alkaloid synthesis, retrosynthetic analysis helps identify key disconnections that can be achieved through known and reliable synthetic reactions. sinica.edu.tw This process allows chemists to strategically plan the assembly of the indole quinolizidine scaffold and incorporate the necessary substituents and stereochemical features. By evaluating different potential disconnections and synthetic equivalents, researchers can devise efficient and convergent synthetic strategies for this compound and its analogs.

Strategic Disconnections and Transform Identification

Retrosynthetic analysis is a fundamental approach in planning the synthesis of complex organic molecules like this compound journalspress.comkccollege.ac.in. It involves working backward from the target molecule to identify simpler precursors through imagined bond cleavages, known as disconnections journalspress.comkccollege.ac.inethz.ch. These disconnections are the reverse of synthetic reactions kccollege.ac.inethz.ch. The goal is to break down the target molecule into readily available starting materials journalspress.comethz.charxiv.org.

Strategic disconnections are chosen to simplify the molecular structure significantly and to reveal key intermediates that can be formed through known and reliable synthetic transformations journalspress.comdeanfrancispress.com. For the indolo[2,3-a]quinolizidine system of this compound, common strategic disconnections often involve cleaving bonds that break the polycyclic structure into simpler, more manageable fragments, such as indole or tryptamine (B22526) derivatives and monoterpene-derived units researchgate.netnih.govnih.gov.

Identifying appropriate transforms (the forward synthetic reactions corresponding to the retrosynthetic disconnections) is crucial. These transforms must be efficient and, for the synthesis of specific this compound analogs, highly stereoselective to control the multiple stereocenters present in the molecule ub.eduresearchgate.netnih.govresearchgate.net. Examples of key transforms employed in this compound synthesis include Pictet-Spengler reactions, intramolecular cyclizations, and various metal-catalyzed coupling reactions researchgate.netresearchgate.netresearchgate.netresearchgate.net. The Pictet-Spengler reaction, the condensation of a β-arylethylamine (like tryptamine) with an aldehyde or ketone, is a common strategy for forming the β-carboline core found in this compound researchgate.net.

Evaluation of Synthetic Route Complexity

Evaluating the complexity of a synthetic route is essential for comparing different strategies and selecting the most efficient and practical pathway researchgate.netadesisinc.com. Complexity can be assessed based on several factors:

Stereoselectivity: The ability to control the formation of specific stereoisomers, which is particularly important for biologically active this compound analogs ub.eduresearchgate.netnih.govresearchgate.net. Routes with high diastereo- and enantioselectivity are preferred nih.govresearchgate.netresearchgate.net.

Reaction conditions: Harsh or specialized conditions can increase complexity and cost adesisinc.com.

Atom economy: The efficiency with which atoms from the starting materials are incorporated into the final product arxiv.org.

Modern route scouting often employs computational tools and high-throughput screening to evaluate different pathways and optimize reaction conditions adesisinc.com.

Biomimetic Synthesis Approaches

Biomimetic synthesis aims to replicate proposed natural biosynthetic pathways in the laboratory researchgate.netacs.org. This approach can offer elegant and efficient routes to complex natural products like this compound by leveraging the logic and intermediates suggested by nature's own synthetic machinery researchgate.netresearchgate.net.

Inspired by Natural Biogenetic Transformations

The biosynthesis of monoterpenoid indole alkaloids, including the this compound type, involves the coupling of tryptamine, an amino acid derivative, with a secologanin (B1681713), a monoterpene derivative researchgate.netnih.govnih.gov. This key coupling step, often catalyzed by enzymes like strictosidine (B192452) synthase, leads to the formation of strictosidine, a central intermediate in the biosynthesis of a vast array of these alkaloids researchgate.netresearchgate.net.

Biomimetic syntheses of this compound analogs are frequently inspired by this natural coupling and subsequent cyclization reactions researchgate.netresearchgate.net. For instance, the Pictet-Spengler reaction, a cornerstone of many synthetic routes to this compound, can be viewed as a biomimetic transformation mimicking the enzymatic condensation of tryptamine with a carbonyl compound derived from secologanin researchgate.net. Researchers have developed bioinspired coupling strategies that utilize easily accessible synthetic surrogates for chiral secologanin-type building blocks, with stereochemistry controlled through enantioselective processes nih.gov. Bioinspired transformations applied to strictosidine aglycones have also been reported, leading to the divergent synthesis of various monoterpenoid indole alkaloids, including corynantheine-type compounds researchgate.netresearchgate.net.

Chemoenzymatic Synthesis Methods

Chemoenzymatic synthesis combines the power of chemical reactions with the specificity and efficiency of enzymatic transformations rsc.orgresearchgate.net. This approach is increasingly valuable in the synthesis of complex molecules, including natural products researchgate.net.

In the context of this compound synthesis, chemoenzymatic methods can potentially be applied to specific steps where enzymatic catalysis offers advantages, such as stereoselective transformations that are challenging to achieve solely through chemical means rsc.org. While specific examples of chemoenzymatic synthesis directly targeting the this compound skeleton were not prominently found in the immediate search results, the broader application of this methodology in natural product synthesis, particularly for creating complex chiral structures and incorporating specific functional groups, suggests its potential relevance for future this compound synthesis strategies rsc.orgresearchgate.net. Enzymes can be used for highly selective reactions, reducing the need for protecting groups and minimizing unwanted side products rsc.org.

Structural Activity Relationship Sar Studies and Molecular Design of Corynan Derivatives

Elucidation of Key Structural Features for Biological Activity

Analyzing the SAR of Corynan derivatives involves systematically modifying the core structure and evaluating the impact on biological activity. This process helps pinpoint the essential parts of the molecule for interaction with biological targets. gardp.orgslideshare.net

Importance of Chirality and Stereochemistry

Chirality, the property of a molecule being non-superimposable on its mirror image, and stereochemistry, the three-dimensional arrangement of atoms, are critical factors influencing the biological activity of many compounds, including indole (B1671886) alkaloids like those related to the this compound scaffold. ub.eduwikipedia.org The specific three-dimensional orientation of functional groups and the configuration at chiral centers can dictate how a molecule interacts with its biological target, such as a receptor or enzyme. numberanalytics.comwikipedia.org For chiral molecules with one or more stereocenters, the enantiomer (mirror image stereoisomer) typically exhibits different potencies or effects compared to its counterpart. wikipedia.org In the context of indolo[2,3-a]quinolizidine alkaloids, which share the this compound core, the chirality of the quinolizidine (B1214090) system is considered crucial for their bioactivity. ub.edu

Impact of Functional Group Modifications on Ligand Interactions

The presence, position, and nature of functional groups on the this compound scaffold significantly impact its interactions with biological targets and, consequently, its biological activity. numberanalytics.comashp.org Systematic modifications of these groups, such as substitutions, additions, or removals, can alter a compound's physicochemical properties, including lipophilicity, solubility, and electronic distribution, all of which influence binding affinity and efficacy. numberanalytics.comashp.org SAR studies identify which functional groups are essential for binding and how their modification affects the strength and specificity of the interaction. slideshare.netnih.gov For example, studies on related alkaloid structures have shown that the nature and positions of substituents affect activity. wikipedia.org

Design and Synthesis of this compound Analogs for Mechanistic Probes

The insights gained from SAR studies guide the rational design and synthesis of this compound analogs. These analogs are often created as mechanistic probes to further investigate the interaction with biological targets and to optimize desired activities.

Rational Design Principles

Rational design principles in medicinal chemistry involve using structural and biological information to guide the creation of new molecules with improved properties. ashp.orgnih.govcabidigitallibrary.org Based on the key structural features identified through SAR, researchers can design this compound analogs with specific modifications aimed at enhancing binding affinity, improving selectivity for a particular target, or modulating the biological response. gardp.orgnih.gov This can involve incorporating functional groups known to interact favorably with the target site or altering the stereochemistry to achieve a better fit. numberanalytics.comashp.org The goal is to create molecules with predictable improvements in activity based on the established SAR. nih.gov

Focused Library Synthesis and Screening

Focused libraries of this compound analogs are synthesized to explore the SAR around key structural motifs and to identify compounds with optimized activity. openaccessjournals.com Unlike large, diverse libraries, focused libraries are designed based on existing SAR data and rational design principles, concentrating on specific areas of chemical space predicted to yield active compounds. openaccessjournals.com These libraries are then subjected to high-throughput screening (HTS) against the biological target of interest. openaccessjournals.com HTS allows for the rapid evaluation of numerous compounds, identifying 'hits' that exhibit the desired biological activity. openaccessjournals.com The synthesis of such libraries often employs combinatorial chemistry techniques, enabling the efficient generation of a range of related structures. nih.gov The screening results from these focused libraries provide valuable data to further refine the SAR and guide subsequent analog design and synthesis. openaccessjournals.com

Computational Approaches in SAR Analysis

Computational methods play an increasingly important role in supporting SAR studies and molecular design of this compound derivatives. slideshare.netcabidigitallibrary.org

Molecular Docking: In silico molecular docking studies predict the binding orientation and affinity of this compound analogs to their biological targets. cabidigitallibrary.org This provides insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target protein, helping to explain observed SAR and guiding the design of new analogs with improved binding. nih.govcabidigitallibrary.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish mathematical relationships between the structural properties of a series of compounds and their biological activity. wikipedia.orgslideshare.net By correlating physicochemical descriptors (e.g., lipophilicity, electronic properties, steric parameters) with biological activity data, QSAR models can predict the activity of new, unsynthesized this compound analogs and identify the structural features that quantitatively contribute to the observed effects. wikipedia.orgslideshare.net

Molecular Dynamics Simulations: These simulations provide dynamic insights into the interaction between this compound derivatives and their targets, accounting for the flexibility of both the ligand and the protein. This can reveal transient interactions and conformational changes important for binding and activity that might not be captured by static docking studies.

De Novo Design: Computational de novo design approaches can generate novel molecular structures based on the characteristics of the target binding site and the established SAR of this compound derivatives. These methods can propose entirely new scaffolds or modifications that are predicted to have desired activity profiles.

These computational tools complement experimental SAR studies and synthetic efforts, accelerating the process of identifying potent and selective this compound-based compounds. slideshare.netcabidigitallibrary.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the structural properties (descriptors) of a series of compounds and their measured biological activity researchgate.netnih.govprotoqsar.com. These models can then be used to predict the activity of new, untested compounds based solely on their molecular structure protoqsar.com. QSAR models transform the chemical structure of compounds into numerical descriptors that capture various physicochemical properties, such as electronic, steric, and topological features protoqsar.com. Statistical methods are then applied to build a model that correlates these descriptors with the observed biological activity protoqsar.com.

While extensive QSAR studies focused exclusively on a broad set of diverse this compound derivatives are not prominently detailed in the immediately available search results, the principles of QSAR are applicable to this class of compounds. QSAR has been widely applied to various chemical scaffolds, including other nitrogen-containing heterocycles and indole alkaloids, to understand the structural features governing their activities researchgate.net. For instance, QSAR modeling has been used in studies involving indole scaffolds to identify key properties influencing biological activity, such as Van der Waals volume, mass, electronegativity, and the presence of specific ring structures researchgate.net.

The application of QSAR to this compound derivatives would involve:

Collecting a dataset of this compound derivatives with known biological activity against a specific target.

Calculating a range of molecular descriptors for each compound.

Developing a statistical model (e.g., using multiple linear regression or machine learning algorithms) that relates the descriptors to the activity researchgate.netbiorxiv.org.

Validating the model's predictive performance.

Such models could provide valuable insights into which structural modifications on the this compound core or its substituents are likely to enhance or diminish a particular activity. While specific detailed data tables from QSAR studies solely on this compound are limited in the provided sources, the methodology is a standard tool in drug discovery and is relevant to the study of any series of bioactive compounds, including this compound derivatives.

Ligand-Based and Structure-Based Design Methodologies

Molecular design approaches, including ligand-based drug design (LBDD) and structure-based drug design (SBDD), play a significant role in the discovery and optimization of bioactive compounds.

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown nih.govbiosolveit.degardp.org. LBDD relies on the knowledge of existing active and inactive ligands to infer the structural and chemical features required for binding and activity biosolveit.degardp.org. Common LBDD techniques include pharmacophore modeling and molecular shape analysis 3ds.comeyesopen.com. Pharmacophore models represent the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) that are necessary for a molecule to interact productively with its target 3ds.com. By comparing the pharmacophores of active this compound derivatives, researchers can identify the key features that contribute to their biological activity and use this information to search for or design new compounds with similar properties 3ds.com.

Structure-Based Drug Design (SBDD) , in contrast, utilizes the known three-dimensional structure of the biological target protein (often obtained through techniques like X-ray crystallography or cryo-EM) to guide the design of ligands that can bind effectively to its active site nih.govcabidigitallibrary.org. SBDD methods include molecular docking and molecular dynamics simulations cabidigitallibrary.orgnih.gov. Molecular docking predicts the preferred binding orientation (pose) and binding affinity of a ligand within the target's binding site cabidigitallibrary.orgnih.gov. This allows researchers to visualize the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking interactions, and to design modifications to the ligand structure that could strengthen these interactions and improve binding affinity cabidigitallibrary.org.

Studies involving this compound derivatives have utilized molecular docking to explore their potential interactions with various biological targets. For example, This compound-17-ol (B1208798), 18,19-didehydro-10-methoxy has been investigated using molecular docking against the breast cancer protein ErBb2 cabidigitallibrary.orgnih.gov. Another study employed molecular docking to evaluate the potential of this compound-17-ol and this compound-17-ol, 18,19-didehydro-10-methoxy-acetate(ester) against target proteins of Phytophthora infestans, the oomycete responsible for late blight in potatoes nih.gov. These studies provide examples of how structure-based approaches can be applied to understand the binding of this compound derivatives to specific proteins and to identify potential lead molecules.

While detailed data from comprehensive LBDD or SBDD campaigns solely focused on a wide array of this compound derivatives are not extensively provided in the search results, the application of these methodologies to compounds containing the this compound scaffold demonstrates their relevance in exploring the potential bioactivities and designing novel analogs.

Table: Molecular Docking Results for Selected this compound Derivatives Against Phytophthora infestans Target Proteins nih.gov

| Compound | Target Protein | Binding Energy (kcal/mol) |

| This compound-17-ol | Target 1 | -7.5 to -5 |

| This compound-17-ol, 18,19-didehydro-10-methoxy-acetate(ester) | Target 1 | -7.5 to -5 |

| Mandipropamid (Commercial Fungicide) | Target 1 | Lower binding energy |

| Metalaxyl (Commercial Fungicide) | Target 1 | Lower binding energy |

| This compound-17-ol | Target 2 | -7.5 to -5 |

| This compound-17-ol, 18,19-didehydro-10-methoxy-acetate(ester) | Target 2 | -7.5 to -5 |

| ... | ... | ... |

Note: The specific target proteins are not explicitly named in the source snippet, only referred to as "target proteins of P. infestans". The binding energy range is provided as -7.5 to -5 kcal/mol for the this compound derivatives, which was reported as higher (indicating stronger binding) compared to the commercial fungicides. nih.gov

This table illustrates the application of molecular docking in comparing the predicted binding affinities of this compound derivatives with known fungicides against P. infestans proteins. nih.gov Such data is crucial in structure-based design to prioritize compounds for synthesis and further testing.

Mechanistic Investigations of Corynan Type Alkaloid Interactions at the Molecular Level

Receptor Binding and Ligand-Target Interactions (In Vitro Studies)

In vitro studies have been instrumental in characterizing the interactions of Corynan-type alkaloids with different receptor systems, providing crucial data on their affinity, selectivity, and the mechanistic basis of their binding events.

Characterization of Receptor Affinity and Selectivity (e.g., Opioid Receptors, Adrenergic Receptors)

Several this compound-type alkaloids, notably those found in Mitragyna speciosa (kratom), have demonstrated significant interactions with opioid receptors. Studies utilizing radioligand binding assays have determined the affinity and selectivity of these compounds for the mu (μ), kappa (κ), and delta (δ) opioid receptor subtypes. For instance, mitragynine (B136389) and its oxidized metabolite, 7-hydroxymitragynine (B600473), are known to interact with opioid receptors. wikipedia.orgnih.gov 7-hydroxymitragynine has shown high and selective affinity for the human mu-opioid receptor (hMOR) with a Kᵢ value of 47 nM, while mitragynine exhibited a Kᵢ of 233 nM for hMOR. nih.gov Other alkaloids like paynantheine, speciociliatine, and speciogynine (B3026189) also bind to hMOR, albeit with lower affinities (Kᵢ values of 410 nM, 560 nM, and 728 nM, respectively). nih.gov Corynoxine, another this compound-type alkaloid, has shown high binding affinity to μ-opioid receptors with a Kᵢ value of 16.4 nM. wikipedia.org

Beyond opioid receptors, interactions with adrenergic receptors have also been investigated. Mitragynine has been shown to displace a radiolabeled alpha-2 adrenergic receptor antagonist from human Aα₂ARs in vitro, with a Kᵢ value of 1260 nM. researchgate.net This indicates a lower affinity compared to known adrenergic agonists.

The binding affinities of some key this compound-type alkaloids for opioid receptors are summarized in the table below:

| Compound | Target Receptor | Affinity (Kᵢ) | Reference |

| 7-Hydroxymitragynine | hMOR | 47 nM | nih.gov |

| Mitragynine | hMOR | 233 nM | nih.gov |

| Paynantheine | hMOR | 410 nM | nih.gov |

| Speciociliatine | hMOR | 560 nM | nih.gov |

| Speciogynine | hMOR | 728 nM | nih.gov |

| Corynoxine | μ-opioid | 16.4 nM | wikipedia.org |

| Mitragynine | hAα₂ARs | 1260 nM | researchgate.net |

Mechanistic Basis of Binding Events

The mechanistic basis of this compound-type alkaloid binding to receptors involves specific interactions within the receptor binding site. For opioid receptors, studies suggest that these alkaloids, particularly mitragynine and 7-hydroxymitragynine, act as partial agonists of the human mu-opioid receptor. wikipedia.org Importantly, they have been shown to be G-protein biased agonists, meaning they preferentially activate G-protein signaling pathways over recruiting β-arrestin following receptor activation. wikipedia.orgresearchgate.net This biased signaling is hypothesized to contribute to a separation of desired analgesic effects from typical opioid side effects like respiratory depression and constipation. wikipedia.orgresearchgate.net

Molecular docking studies have also been employed to understand the interactions of alkaloids with receptor binding sites at an atomic level, revealing the types of bonds (e.g., hydrogen bonding, hydrophobic interactions) and key residues involved in the binding process. metabolomicsworkbench.orgresearchgate.net

Enzyme Modulation and Inhibitory Mechanisms (In Vitro Studies)

In addition to receptor interactions, this compound-type alkaloids and other related alkaloid classes have been investigated for their ability to modulate enzyme activity, particularly cholinesterases.

Cholinesterase Inhibition by this compound-Type Alkaloids

Cholinesterase enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial for the hydrolysis of acetylcholine. Inhibition of these enzymes can impact cholinergic neurotransmission. Several alkaloids, including some with structural relation to the this compound skeleton or found in plants containing this compound-type alkaloids, have demonstrated cholinesterase inhibitory activity in vitro.

Alkaloids isolated from Uncaria attenuata, which contains corynanthe-type alkaloids, were evaluated for their AChE and BChE inhibitory activity. metabolomicsworkbench.orgontosight.ai Villocarine A, an indole (B1671886) alkaloid from this plant, was found to be a potent inhibitor against both AChE and BChE, with IC₅₀ values of 14.45 µM and 13.95 µM, respectively. metabolomicsworkbench.orgontosight.ai Isovillocarine D, a corynanthe-type oxindole (B195798) alkaloid, and geissoschizine methyl ether also showed inhibitory effects, with isovillocarine D and geissoschizine methyl ether demonstrating selective BChE inhibition with IC₅₀ values of 35.28 µM and 17.65 µM, respectively. metabolomicsworkbench.orgontosight.ai Corynoline, a benzophenanthridine alkaloid, is also known to act as an acetylcholinesterase inhibitor. nih.gov

The cholinesterase inhibitory activities of some relevant alkaloids are presented in the table below:

| Compound | Target Enzyme | IC₅₀ Value | Reference |

| Villocarine A | AChE | 14.45 µM | metabolomicsworkbench.orgontosight.ai |

| Villocarine A | BChE | 13.95 µM | metabolomicsworkbench.orgontosight.ai |

| Isovillocarine D | BChE | 35.28 µM | metabolomicsworkbench.orgontosight.ai |

| Geissoschizine methyl ether | BChE | 17.65 µM | metabolomicsworkbench.orgontosight.ai |

Molecular docking studies have provided insights into the interactions of these inhibitors with the active sites of AChE and BChE, highlighting the role of hydrogen and hydrophobic bonding in their inhibitory mechanisms. metabolomicsworkbench.org

Interactions with Other Relevant Enzymes (e.g., Succinate (B1194679) Dehydrogenase, Cytochrome c Oxidase)

While alkaloids, in general, have been studied for their interactions with various enzymes involved in cellular metabolism and function, specific in vitro mechanistic data on the inhibition of enzymes such as succinate dehydrogenase (Complex II) and cytochrome c oxidase (Complex IV) specifically by this compound-type alkaloids is not extensively detailed in the provided search results. Research on these mitochondrial enzymes often focuses on general inhibitors or other compound classes. loinc.orgnih.govnih.gov

Cellular and Subcellular Mechanistic Exploration (In Vitro Studies)

In vitro cellular and subcellular studies aim to elucidate the downstream effects of alkaloid interactions with their molecular targets. For this compound-type alkaloids, particularly the mitragynine-type, the G-protein biased agonism at mu-opioid receptors represents a significant cellular mechanism being explored. researchgate.net This biased signaling pathway can lead to differential downstream cellular responses compared to unbiased agonists.

Molecular Basis of Specific Cellular Responses (e.g., NF-κB inhibition)

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor involved in regulating immune responses, inflammation, and cell survival. researchgate.netnih.govmdpi.com Aberrant NF-κB activation is implicated in various diseases, including inflammatory conditions and cancer. mdpi.commdpi.com Consequently, the NF-κB pathway represents a significant target for therapeutic intervention. mdpi.comresearchgate.net

Several natural compounds, including certain alkaloids, have been investigated for their ability to modulate NF-κB signaling. mdpi.commdpi.com Specifically, research indicates that Yohimbine (B192690), a this compound-type alkaloid, can suppress the NF-κB pathway. plos.orgtandfonline.comresearchgate.netijper.org This suppression is considered a central mechanism of Yohimbine's anti-inflammatory action, leading to a reduction in the production of pro-inflammatory cytokines such as IL-1β and IL-6. plos.orgtandfonline.com Studies have demonstrated that Yohimbine can mitigate inflammation in various experimental models by inhibiting NF-κB activation. plos.orgtandfonline.comresearchgate.net For example, Yohimbine has been shown to suppress NF-κB activation in the context of LPS-induced inflammation and in chondrocytes, contributing to its anti-inflammatory effects. tandfonline.comresearchgate.netijper.org

Reserpine, another this compound-type alkaloid, has also been explored for its effects on cellular signaling, including the modulation of NF-κB. ijper.orgresearchgate.netd-nb.infonih.gov Research suggests that Reserpine can inhibit NF-κB expression and nuclear translocation in certain cancer cells, contributing to its effects on cell growth and apoptosis. researchgate.netd-nb.info Although the precise mechanisms can vary depending on the cell type and context, these findings highlight the potential of this compound-type alkaloids like Yohimbine and Reserpine to influence cellular responses by modulating the NF-κB signaling pathway.

Computational and In Silico Mechanistic Modeling

Computational approaches play an increasingly vital role in understanding the molecular interactions of chemical compounds, including this compound-type alkaloids. Techniques such as molecular docking, molecular dynamics simulations, and virtual screening provide valuable insights into binding affinities, dynamic behavior, and potential biological targets.

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (such as an alkaloid) to a receptor (such as a protein or enzyme). This method allows researchers to estimate how strongly a molecule will bind to a target and to identify the key interactions involved, such as hydrogen bonds and hydrophobic contacts. ijirset.comnih.gov

Molecular docking has been widely applied to study the interactions of various alkaloids, including indole alkaloids which share structural features with this compound-types, with a multitude of biological targets. apsnet.orgnih.gov These studies have explored the binding of alkaloids to targets such as neurotransmitter transporters (e.g., serotonin (B10506) and norepinephrine (B1679862) transporters), enzymes (e.g., α-glucosidase, monoamine oxidase, SARS-CoV-2 proteases), and receptors (e.g., adrenergic receptors, PPARα). apsnet.orgnih.gov

For instance, molecular docking studies have been used to investigate the binding of alkaloids from Mitragyna speciosa (which contains this compound-type alkaloids like Mitragynine) to monoamine oxidases and neurotransmitter transporters, providing insights into their potential antidepressant effects. nih.gov Other studies have utilized docking to screen libraries of alkaloids against targets like SARS-CoV-2 proteases or PPARα to identify potential therapeutic candidates. The results of these simulations typically provide binding energy scores (e.g., in kcal/mol) and visualize the interactions between the alkaloid and the amino acid residues in the binding site. apsnet.orgnih.gov

Molecular Dynamics Simulations to Elucidate Binding Stability and Conformational Changes

While molecular docking provides a static snapshot of the predicted binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. MD simulations allow researchers to assess the stability of the binding interaction, observe conformational changes in both the ligand and the receptor, and evaluate the strength and persistence of specific molecular contacts under simulated physiological conditions. ijirset.com

MD simulations are often performed after molecular docking to validate the predicted binding poses and to gain a more comprehensive understanding of the interaction dynamics. ijirset.com By simulating the movement of atoms and molecules over a period (e.g., nanoseconds), MD can reveal how stable the alkaloid-protein complex is and whether the binding is likely to be sustained in a biological environment. ijirset.com

Studies involving various alkaloids have employed MD simulations to analyze the dynamic behavior of alkaloid-target complexes. ijirset.com For example, MD simulations have been used to evaluate the stability of complexes formed between steroidal alkaloids and guanylyl cyclase C, or between carbazole (B46965) alkaloids and SARS-CoV-2 main protease, correlating the simulation results with docking scores. ijirset.com These simulations can provide data on root-mean-square deviation (RMSD) of the protein backbone and ligand, indicating the stability of the complex, and analyze the types and duration of interactions like hydrogen bonds. ijirset.com

Virtual Screening for Identification of Potential Targets

Virtual screening is a computational drug discovery technique used to search large databases of chemical compounds for potential drug candidates based on their predicted interactions with a biological target. Structure-based virtual screening, in particular, utilizes the 3D structure of a target protein to dock libraries of compounds and rank them based on their predicted binding affinities.

This approach is valuable for identifying novel ligands for known targets or for exploring the potential targets of a set of compounds, such as this compound-type alkaloids. Virtual screening has been applied to libraries containing natural products and alkaloids to identify potential inhibitors against various diseases and biological processes.

Advanced Analytical and Computational Methodologies in Corynan Research

Chromatographic Techniques for Separation and Isolation

Chromatographic methods are fundamental for separating Corynan and related alkaloids from complex mixtures, such as plant extracts. These techniques leverage differential interactions between the analytes and a stationary phase, driven by a mobile phase, to achieve high levels of purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of alkaloids in various scientific areas, including plant materials and pharmaceutical products. sci-hub.se HPLC allows for the separation of compounds based on their polarity and interaction with the stationary phase. sci-hub.se

Ultra-Performance Liquid Chromatography (UPLC) represents an evolution of HPLC, employing smaller particle sizes (typically less than 2 µm) in the stationary phase. ijsrtjournal.comresearchgate.net This reduction in particle size, coupled with system optimization, leads to significant improvements in speed, resolution, and sensitivity compared to traditional HPLC. ijsrtjournal.comresearchgate.net UPLC systems are designed to operate at much higher pressures (up to 100 MPa) to take full advantage of the smaller particles and low dispersion. ijsrtjournal.comresearchgate.netglobalresearchonline.net This results in faster analysis times and reduced solvent consumption while maintaining or enhancing separation efficiency. ijsrtjournal.comresearchgate.netglobalresearchonline.net UPLC is particularly valuable for analyzing complex mixtures and detecting compounds at low concentrations. ijsrtjournal.com Bioanalytical methods for quantifying this compound-related alkaloids, such as corynantheidine (B1225087), in biological matrices like plasma have been developed and validated using UPLC-MS/MS. nsf.gov These methods often involve simple sample preparation steps like protein precipitation and achieve separation with short gradient run times. nsf.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Phytochemical Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique employed for the phytochemical profiling of plant extracts, enabling the identification of volatile and semi-volatile compounds, including certain alkaloids. jmpas.comsaspublishers.comnih.gov In GC-MS, compounds are separated based on their boiling points and interaction with the stationary phase in a capillary column within a gas chromatograph, then detected and identified by a mass spectrometer. saspublishers.com This technique has been applied to analyze the phytochemical composition of various plant species, revealing the presence of numerous compounds, including alkaloids. jmpas.comsaspublishers.comnih.gov While GC-MS is effective for many phytochemicals, the application for some alkaloids might require derivatization to increase their volatility and thermal stability. uva.es Studies utilizing GC-MS for phytochemical profiling have identified a diverse range of compounds in plant extracts. jmpas.comnih.gov

Spectroscopic and Spectrometric Methods for Structural Elucidation (Focus on academic application, not basic ID)

Spectroscopic and spectrometric techniques are essential for determining the precise chemical structure of this compound and its derivatives, including their stereochemistry. Academic research utilizes advanced applications of these methods to gain detailed structural insights.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic compounds, providing information about the connectivity and spatial arrangement of atoms. Advanced NMR techniques are particularly valuable for determining the stereochemistry of complex molecules like this compound alkaloids. nih.govuzh.ch Techniques such as 1D (¹H and ¹³C) and 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY, are routinely used. researchgate.netjapsonline.com

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached. japsonline.com

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons separated by two or three bonds, providing information about the molecular framework. japsonline.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects spatial proximity between nuclei, regardless of bond connectivity. uzh.chjapsonline.com NOESY correlations are crucial for determining relative configurations and understanding the 3D structure of a molecule. uzh.chjapsonline.com

Stereochemical assignments, especially for chiral centers, can be challenging and often require a combination of experimental NMR data and computational methods. japsonline.com For instance, NOESY correlations can provide evidence for the relative configuration of rigid portions of a molecule. japsonline.com For flexible parts, statistical comparison of experimental and calculated NMR parameters, such as ¹³C chemical shifts, can help assign stereochemistry. japsonline.com

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements of molecules and their fragments, allowing for the determination of elemental compositions and aiding in the identification of unknown compounds, including metabolites of this compound derivatives. researchgate.netpharmaron.comnih.gov Coupled with liquid chromatography (LC-HRMS or UHPLC-HRMS), this technique enables the separation of complex mixtures before mass analysis, enhancing the ability to identify individual components. researchgate.netresearchgate.netnih.govnih.gov

Metabolite identification using HRMS involves analyzing the fragmentation patterns of compounds to deduce their structures. pharmaron.com Accurate mass data helps to narrow down possible elemental compositions, while fragment ion data provides structural clues. pharmaron.com LC-HRMS based metabolomics workflows are employed for profiling metabolites in various biological and plant matrices. researchgate.netnih.govnih.gov This approach can detect and characterize a wide range of metabolites, including minor or unexpected compounds. nih.gov Studies have utilized UHPLC-Q-Orbitrap HRMS for the untargeted metabolomic profiling of plant extracts, successfully identifying numerous metabolites based on their accurate mass and fragmentation. researchgate.net

Integrative Computational Chemistry Approaches

Computational chemistry plays a significant role in modern chemical research, complementing experimental techniques by providing theoretical insights into molecular structures, properties, and reactions. ucr.eduuva.nl In the context of this compound research, integrative computational approaches can be used for various purposes, including predicting molecular properties, studying interactions, and assisting in structural elucidation. ucr.edu

Computational methods, such as Density Functional Theory (DFT), can be used to calculate spectroscopic parameters, such as NMR chemical shifts. japsonline.com Comparing calculated NMR data for different possible isomers with experimental NMR data can aid in the assignment of stereochemistry, particularly for flexible molecules where experimental NOESY data might be insufficient. japsonline.com This integrative approach, combining experimental NMR with DFT-based NMR calculations, has proven useful for the stereochemical assignment of complex natural products. japsonline.com

Furthermore, computational chemistry can be applied to study the potential interactions of this compound derivatives with biological targets, providing insights into their possible mechanisms of action. ucr.edu Techniques like molecular docking can predict how these compounds might bind to proteins or other biomolecules. In silico studies, which involve computational analysis, can also be used to predict pharmacokinetic properties. nih.gov

Computational approaches contribute to a deeper understanding of this compound and its derivatives at the molecular level, guiding experimental design and facilitating the interpretation of complex analytical data. ucr.edu

Chemoinformatics and Data Mining for Alkaloid Databases

Chemoinformatics databases are essential resources for researchers working with alkaloids. They offer access to vast amounts of chemical information, which would be impossible to navigate solely through traditional literature mdpi.com. Databases such as PubChem, ChEMBL, and specialized alkaloid databases like BIAdb (Benzylisoquinoline Alkaloid Database) contain structural information, biological activity data, and links to other relevant resources neovarsity.org, nih.gov. BIAdb, for instance, compiles information on benzylisoquinoline alkaloids, a class that includes some this compound derivatives, providing details on their sources and reported functions nih.gov. Data mining techniques are applied to these databases to extract meaningful patterns and knowledge from large volumes of data binus.ac.id. This involves using various approaches, including statistical analysis and pattern recognition, to uncover hidden correlations and insights within the information binus.ac.id. Data mining can help in understanding the relationships between chemical structures and biological activities within alkaloid families, aiding in the identification of promising compounds for further investigation nih.gov.

Machine Learning Applications in Ligand Design and Target Prediction

Machine learning (ML) techniques are increasingly being applied in drug discovery, including the study of compounds like this compound derivatives. ML can be used to develop novel drug candidates and predict their interactions with biological targets mdpi.com.

Machine learning approaches are employed in ligand design to generate new molecular structures with desired properties or to optimize existing ones frontiersin.org. These methods can leverage data on known ligands and their interactions with targets to predict the binding affinity and pharmacological activity of novel or modified compounds nih.gov, arxiv.org. For instance, ML can identify key molecular determinants responsible for ligand activity nih.gov.

Furthermore, ML is used for target prediction, helping to identify which biological macromolecules a given compound is likely to interact with charite.de, frontiersin.org. This is particularly valuable for understanding the potential mechanisms of action of this compound derivatives. ML models can be trained on large datasets of known drug-target interactions to predict novel interactions, accelerating the drug discovery process frontiersin.org, nih.gov. Techniques such as proteochemometric (PCM) modelling, which combine information about both ligands and targets, are used to predict bioactivity rjptonline.org.

Bioanalytical Method Development for Quantitative Research

Quantitative analysis of this compound derivatives in biological matrices is crucial for pharmacokinetic studies and understanding their distribution and metabolism in research models. Bioanalytical method development focuses on creating accurate, sensitive, and reliable techniques for this purpose nih.gov, jrespharm.com.

UPLC-MS/MS for Compound Quantification in Research Models

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful and widely used technique for the quantitative analysis of compounds in biological fluids and tissues waters.com, mdpi.com. This method offers high sensitivity, selectivity, and speed, making it suitable for quantifying this compound derivatives in complex matrices like plasma or tissue homogenates from research models waters.com, nih.gov.

A validated bioanalytical method using UPLC-MS/MS has been described for the quantification of corynantheidine, a this compound alkaloid, in rat plasma nih.gov, nsf.gov. This method demonstrated linearity over a dynamic range, required a small plasma sample volume, and utilized a simple protein precipitation method for sample preparation nih.gov, nsf.gov. Chromatographic separation was achieved using a C18 column with a gradient mobile phase nih.gov. The method was validated for parameters such as accuracy, precision, selectivity, sensitivity, recovery, stability, and dilution integrity, in accordance with regulatory guidelines nih.gov, nsf.gov. This validated method was successfully applied to quantify corynantheidine in rat plasma samples collected during pharmacokinetic studies nsf.gov. Imaging mass spectrometry analysis was also performed to evaluate the distribution of corynantheidine in brain tissue, where it was detected in specific regions nih.gov.

UPLC-MS/MS methods are often optimized for specific compounds to achieve high sensitivity and a broad linear dynamic range for accurate quantification lcms.cz, nih.gov. The use of tandem mass spectrometry (MS/MS) allows for selective detection of the target analyte by monitoring specific fragmentation patterns, minimizing interference from the biological matrix waters.com.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 6857493 |

| Mitragynine (B136389) | 3034396 |

| Corynantheidine | 6436828 |

Interactive Data Table Example (Illustrative based on search result nih.gov, nsf.gov)

While specific raw data for this compound itself wasn't found, an example based on the related compound Corynantheidine quantification via UPLC-MS/MS in rat plasma is provided below to illustrate the potential for data tables.

| Parameter | Value (Corynantheidine in Rat Plasma) |

| Linear Range | 1-500 ng/mL nih.gov, nsf.gov |

| Sample Volume Required | 25 μL nih.gov, nsf.gov |

| Sample Preparation | Protein Precipitation nih.gov, nsf.gov |

| R² (Coefficient of Determination) | > 0.99 nsf.gov |

| LLOQ | 1 ng/mL nih.gov, nsf.gov |

Emerging Paradigms and Future Research Trajectories in Corynan Chemical Biology

Exploring Novel Biological Targets and Pathways

Research into corynan-type alkaloids has revealed a spectrum of biological activities, including effects on the nervous and cardiac systems, as well as anti-inflammatory, antimalarial, muscle-relaxant, and analgesic properties. nih.gov Future investigations are focused on elucidating the precise molecular targets and pathways through which these compounds exert their effects.

In silico studies have predicted that certain this compound derivatives may interact with a range of proteins, suggesting novel therapeutic targets. These potential targets include carbonic anhydrase II, protein-tyrosine phosphatase 1B, sphingosine (B13886) kinase 1, adenosine (B11128) A2b receptor, P2X purinoceptor 7, MAP kinase p38 alpha, δ-opioid receptor, and alpha-2 adrenergic receptors. researchgate.net Further experimental validation is required to confirm these predicted interactions and understand their functional consequences.

Studies on alkaloids from the Uncaria genus, which are of the Corynanthe type, have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net This suggests that certain this compound-type structures could be explored as potential agents for neurodegenerative diseases by targeting these enzymes.

Research on phytochemicals from Rhazya stricta, a plant known to contain this compound-type alkaloids such as This compound-17-ol (B1208798), has identified potential modulation of genes including MMP9, ACE, ERBB2, and HSP90AA1 in the context of clear cell renal cell carcinoma. x-mol.com This highlights the potential for this compound derivatives to influence pathways relevant to cancer progression.

Future research will likely employ advanced techniques such as target deconvolution studies, proteomics, and transcriptomics to identify and validate novel biological targets. Understanding the intricate interactions of this compound-type alkaloids with cellular pathways, including inflammatory pathways like NF-κB and STAT3 which are known targets for plant bioactives, will be crucial for developing targeted therapies. mdpi.com

Advancements in Asymmetric Synthesis and Catalyst Development for Complex this compound Scaffolds

Asymmetric synthesis is a critical area of research for accessing enantiomerically pure chiral molecules, which is essential for the development of pharmaceuticals and other high-value chemicals. nih.govfrontiersin.orgchiralpedia.com The complexity of the this compound scaffold presents significant challenges and opportunities for advancements in asymmetric synthesis and catalyst development.

Recent progress in asymmetric catalysis encompasses various methodologies, including transition metal catalysis, photocatalysis, electrocatalysis, biocatalysis, and organocatalysis. nih.govfrontiersin.orgchiralpedia.comsioc-journal.cn These approaches offer improved selectivity, efficiency, and sustainability compared to traditional methods.

Developing highly enantioselective catalysts for the construction of the key stereocenters within the this compound framework remains a key focus. While specific examples of asymmetric synthesis directly applied to the this compound scaffold were not detailed in the search results, the general advancements in creating complex chiral molecules, such as the development of protocols for spiro-indolines (a structural motif found in some indole (B1671886) alkaloids), are highly relevant. ircbc.ac.cn

Future research will aim to overcome challenges such as achieving scalability while maintaining high enantioselectivity, reducing the cost of chiral catalysts, improving the sustainability of synthetic routes through greener methods like biocatalysis and organocatalysis, and designing catalysts capable of assembling highly complex this compound derivatives. chiralpedia.com Innovations in catalytic cascade reactions and the development of novel chiral ligands and organocatalysts are expected to significantly impact the efficient and stereocontrolled synthesis of this compound scaffolds.

Application of Synthetic Biology for Enhanced and Diversified this compound Production

Synthetic biology offers powerful tools for the rational design, construction, and modification of biological systems, presenting exciting opportunities for the enhanced and diversified production of this compound and its derivatives. apo.org.au This field applies engineering principles to biology to create novel metabolic pathways and produce valuable biomolecules. apo.org.au

The production of natural products, including alkaloids, can be challenging due to their complex biosynthetic pathways and often low yields in native plant sources. Synthetic biology approaches, such as metabolic engineering and the refactoring of biosynthetic gene clusters, can be employed to optimize the production of this compound-type alkaloids in heterologous hosts like bacteria, yeast, or plants. synbio-tech.comfrontiersin.orgnih.govmdpi.com